ethyl 4-{[(2Z)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate
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Overview
Description
ETHYL 4-{[(2E)-6-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups such as esters, amides, and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(2E)-6-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include esterification, amidation, and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Industrial methods often focus on cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(2E)-6-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
ETHYL 4-{[(2E)-6-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(2E)-6-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazine derivatives and esters with comparable structures. Examples are:
- ETHYL 4-{[(2E)-6-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE
- ETHYL 4-{[(2E)-6-{[4-(PROPYLCARBONYL)PHENYL]CARBAMOYL}-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE
Uniqueness
The uniqueness of ETHYL 4-{[(2E)-6-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25N3O6S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H25N3O6S/c1-4-32-22(30)15-6-10-17(11-7-15)25-21(29)19-14-20(28)27(3)24(34-19)26-18-12-8-16(9-13-18)23(31)33-5-2/h6-13,19H,4-5,14H2,1-3H3,(H,25,29) |
InChI Key |
QKZAEYUDNYPISY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
Origin of Product |
United States |
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